molecular formula C22H27N3O4S B2873429 N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898449-63-3

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2873429
CAS No.: 898449-63-3
M. Wt: 429.54
InChI Key: BXUUCOBFGDJFFR-UHFFFAOYSA-N
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Description

N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetically designed oxalamide derivative of significant interest in medicinal chemistry and biochemical research. This compound is characterized by a central oxalamide functional group, which serves as a key connector between a meta-substituted tolyl ring and a complex piperidine system bearing a phenylsulfonyl group. The integration of the phenylsulfonyl moiety is a critical structural feature, as N-phenylsulfonamide derivatives are widely investigated for their potent inhibitory properties against various enzymes . Researchers are particularly interested in this compound's potential to interact with and modulate the activity of specific enzyme targets, such as carbonic anhydrase (CA) and cholinesterase (ChE) isoenzymes . Inhibitors of these enzymes represent important therapeutic targets for a range of conditions, including glaucoma, cancer, osteoporosis, and neurodegenerative disorders like Alzheimer's disease . Furthermore, related chemical structures featuring the phenylsulfonyl-piperidine motif have demonstrated selective inhibition of specific kinases, such as protein kinase CK2, which is a validated target in oncology due to its role in promoting tumor cell survival and chemoresistance . The proposed mechanism of action for this class of compounds involves targeted interaction with enzyme active sites or receptor domains. The phenylsulfonyl group is known to contribute to binding affinity, while the piperidine ring and the oxalamide linker play crucial roles in determining the molecule's overall conformation, stability, and selectivity for its biological target . This compound is supplied for non-human, in-vitro research applications only and is not intended for diagnostic or therapeutic use. Researchers can leverage it as a valuable building block in hit-to-lead optimization campaigns or as a pharmacological tool compound for probing biological pathways.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-17-8-7-9-18(16-17)24-22(27)21(26)23-14-13-19-10-5-6-15-25(19)30(28,29)20-11-3-2-4-12-20/h2-4,7-9,11-12,16,19H,5-6,10,13-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUUCOBFGDJFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-(phenylsulfonyl)piperidine. This can be achieved by reacting piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.

  • Alkylation: : The piperidine intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.

  • Oxalamide Formation: : The final step involves the reaction of the alkylated piperidine with m-tolyl isocyanate to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of reagents, reaction temperature, and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects is largely dependent on its interaction with specific molecular targets. The phenylsulfonyl group may interact with protein receptors, while the oxalamide moiety could facilitate binding to enzymes or other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Flavoring Agents: S336 and S5456

  • Structural Differences :
    • S336 and S5456 feature methoxybenzyl and pyridin-ethyl groups, whereas the target compound has a phenylsulfonyl-piperidine and m-tolyl . The sulfonyl group in the target may reduce metabolic oxidation compared to methoxy groups .
  • Functional Insights: S336 is globally approved as a flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg bw/day in rats, providing a safety margin >33 million . The target compound’s m-tolyl group (vs. pyridin-ethyl in S336) may alter receptor binding to T1R1/T1R3 umami receptors . S5456 showed moderate CYP3A4 inhibition (51% at 10 µM), but the target’s phenylsulfonyl group could influence cytochrome P450 interactions differently .

Antiviral Compounds: BNM-III-170 and HIV Entry Inhibitors

  • Structural Differences: BNM-III-170 (an indenyl-guanidinomethyl derivative) and the target compound both use piperidine and halogenated aryl groups. However, the target lacks the guanidinomethyl moiety critical for CD4-binding site interaction .
  • Functional Insights :
    • Antiviral oxalamides like BNM-III-170 rely on cationic groups (e.g., guanidine) for binding to HIV gp120. The target’s m-tolyl and sulfonyl groups may reduce charge-based interactions, limiting antiviral utility .

Substituted Phenyl Derivatives ()

  • Structural Differences :
    • Compounds 19–23 in have electron-withdrawing groups (e.g., Cl, Br, CN) on N1-phenyl, unlike the target’s electron-donating m-tolyl .
  • Functional Insights :
    • Electron-withdrawing substituents enhance lipophilicity and membrane permeability in stearoyl-CoA desaturase inhibitors. The m-tolyl group in the target may reduce potency in similar applications .

Biological Activity

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound notable for its unique structural features, including a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety. Its molecular formula is C22H27N3O4S, with a molecular weight of approximately 429.5 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neurological pathways and as a therapeutic agent.

Structural Characteristics

The structural components of this compound contribute significantly to its biological activity:

Component Description
Piperidine Ring Enhances binding affinity to biological targets.
Phenylsulfonyl Group Increases reactivity and interaction capabilities.
Oxalamide Moiety Contributes to stability and bioavailability.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in neurotransmitter modulation. The phenylsulfonamide moiety may enhance binding affinity, potentially influencing pathways related to pain management and neurological function. Preliminary studies suggest that it may inhibit certain enzymes or receptors, indicating therapeutic potential in treating conditions like neuropathic pain or inflammation.

Biological Activity

Research indicates that this compound may exhibit activity against various biological targets:

  • Neurological Pathways : Potential modulation of neurotransmitter systems.
  • Enzyme Inhibition : Possible inhibition of enzymes related to pain pathways.
  • Receptor Interaction : Interaction with receptors involved in inflammatory responses.

Research Findings

Recent investigations into the biological activity of related compounds have yielded insights into their pharmacological profiles:

  • Binding Affinity Studies : Surface plasmon resonance studies show that compounds with similar functional groups exhibit strong binding affinities to target proteins.
  • In Vivo Efficacy : Animal models have demonstrated that structurally similar compounds can effectively reduce pain and inflammation at low doses without significant adverse effects.

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